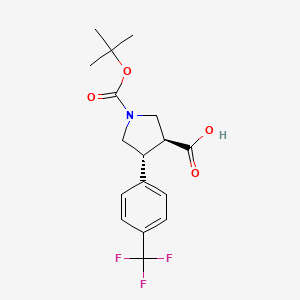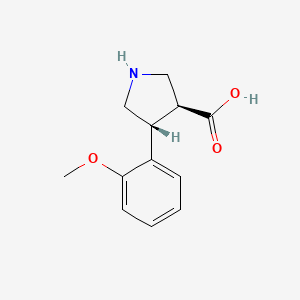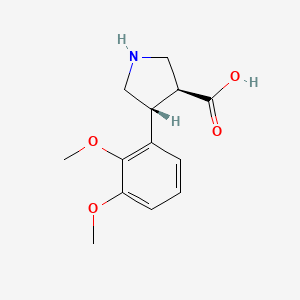![molecular formula C7H9F3N2O B1303097 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol CAS No. 169213-78-9](/img/structure/B1303097.png)
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol" is a trifluoromethylated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability.
Synthesis Analysis
The synthesis of trifluoromethylated pyrazoles can be achieved through various methods. One approach involves the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, as described in the synthesis of pyrazole triflones . Another method includes the 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes, leading to CF3-substituted pyrazoles . Additionally, a one-pot synthesis involving Yb(PFO)3-catalyzed three-component reactions followed by IBX-mediated oxidation has been reported for the synthesis of trifluoromethyl-containing pyrazoles .
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations have been used to analyze the molecular structure of related trifluoromethylated pyrazoles. Density functional theory (DFT) has been employed to obtain molecular structural parameters and vibrational frequencies . X-ray crystallography has also been utilized to determine the structure of similar compounds, revealing details such as planarity and molecular packing .
Chemical Reactions Analysis
Trifluoromethylated pyrazoles can undergo various chemical reactions. For instance, the [1,5] sigmatropic rearrangement of 3H-pyrazoles can lead to products with shifted acyl groups . Additionally, multicomponent domino reactions in aqueous media have been used to assemble densely functionalized pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyrazoles include their vibrational frequencies, molecular electrostatic potential, and non-linear optical properties. These properties can be predicted using DFT and are important for understanding the reactivity and potential applications of these compounds . The thermal decomposition and stability of these compounds have been studied using thermogravimetric analysis and semi-empirical MO calculations . Furthermore, some trifluoromethylated pyrazoles have shown good antimicrobial activities, indicating their potential in medicinal applications .
Wissenschaftliche Forschungsanwendungen
pH Measurement in Biological Media
Trifluoromethylazoles, including 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol, have been studied for their potential use in measuring pH in biological media through 19F NMR spectroscopy. The synthesis process involves trifluoroacetylation and treatment with hydrazine, leading to the formation of various compounds, including 3-(3-trifluoromethyl-1H-pyrazol-4-yl)propanol. The determination of pKa values of these compounds offers insights into their potential applications in pH measurement in biological contexts (Jones et al., 1996).
Inhibition of Fructose-1,6-bisphosphatase (FBPase)
A wide range of compounds, including 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol derivatives, has been screened for potential inhibitory activity against fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in glucose production. The screening identified several compounds with IC50 values comparable to the natural inhibitor of FBPase, indicating potential applications in regulating glucose metabolism or related metabolic pathways (Rudnitskaya et al., 2009).
Antimicrobial Applications
A series of derivatives of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. Certain compounds in this series have shown encouraging antibacterial activity, suggesting potential applications in developing new antimicrobial agents or treatments (Aragade et al., 2012).
Antioxidant and Antimicrobial Properties
Synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, including compounds related to 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol, has been documented. These compounds exhibit significant antioxidant activity and possess fungiostatic and fungicidal properties against a range of yeast, dermatophytes, and filamentous fungi. This implies potential applications in agriculture as fungicides or in the pharmaceutical industry as treatments for fungal infections (Bonacorso et al., 2015).
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-5(2-1-3-13)4-11-12-6/h4,13H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMCQXRRMHIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376994 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol | |
CAS RN |
169213-78-9 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)
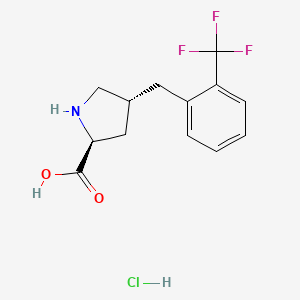
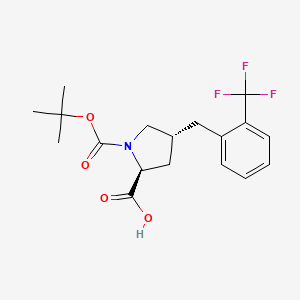
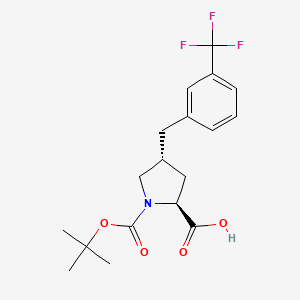
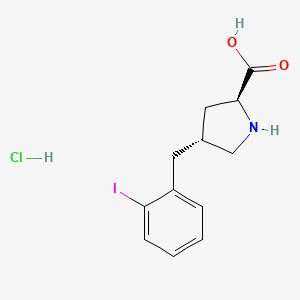

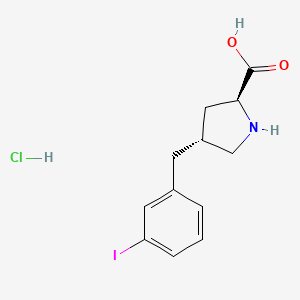
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)

